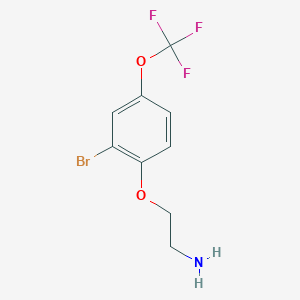

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine

CAS No.:

Cat. No.: VC13709037

Molecular Formula: C9H9BrF3NO2

Molecular Weight: 300.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrF3NO2 |

|---|---|

| Molecular Weight | 300.07 g/mol |

| IUPAC Name | 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethanamine |

| Standard InChI | InChI=1S/C9H9BrF3NO2/c10-7-5-6(16-9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2 |

| Standard InChI Key | BXACFNMBVLGQBH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)Br)OCCN |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Br)OCCN |

Introduction

Structural and Molecular Characteristics

Molecular Identity

Systematic Name: 2-(2-Bromo-4-(trifluoromethoxy)phenoxy)ethylamine

Molecular Formula: C₉H₁₀BrF₃NO₂

Molecular Weight: 303.09 g/mol

IUPAC Nomenclature: The compound consists of a phenoxy ring substituted at the 2-position with bromine and at the 4-position with a trifluoromethoxy group (–OCF₃). An ethylamine group (–CH₂CH₂NH₂) is attached via an ether linkage to the oxygen atom of the phenoxy moiety.

Structural Analysis

-

Aromatic Ring: The benzene ring’s electron-withdrawing substituents (Br and –OCF₃) create a meta-directing effect, influencing reactivity in electrophilic substitutions .

-

Ethylamine Side Chain: The primary amine group confers basicity, with a predicted pKa of ~9.5–10.5, enabling salt formation under acidic conditions.

Synthetic Pathways

Route 1: Halomethylation and Nucleophilic Substitution

-

Synthesis of 2-Bromo-4-(trifluoromethoxy)phenol:

Bromination of 4-(trifluoromethoxy)phenol using Br₂ in acetic acid yields the 2-bromo derivative. -

Etherification with Ethylene Oxide:

Reaction of 2-bromo-4-(trifluoromethoxy)phenol with ethylene oxide under basic conditions (e.g., K₂CO₃) forms 2-(2-bromo-4-(trifluoromethoxy)phenoxy)ethanol . -

Conversion to Ethylamine:

The alcohol is converted to a mesylate (using methanesulfonyl chloride) and subjected to amination with ammonia, yielding the target ethylamine .

Yield: ~45–50% over three steps .

Route 2: Reductive Amination

-

Aldehyde Intermediate:

Oxidation of 2-(2-bromo-4-(trifluoromethoxy)phenoxy)ethanol (from Route 1) with pyridinium chlorochromate (PCC) yields the corresponding aldehyde . -

Reductive Amination:

Reaction with ammonium acetate and sodium cyanoborohydride in methanol affords the ethylamine derivative .

Advantage: Higher regioselectivity (~60% yield) .

Physicochemical Properties

Challenges and Future Directions

-

Stereochemical Control: Asymmetric synthesis methods are needed to explore enantiomer-specific bioactivity.

-

Toxicity Profiling: In vitro assays are required to assess cytotoxicity and environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume